N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15325324
InChI: InChI=1S/C19H23NO5S/c1-3-24-17-6-4-5-15(11-17)19(21)20(12-18-8-7-14(2)25-18)16-9-10-26(22,23)13-16/h4-8,11,16H,3,9-10,12-13H2,1-2H3
SMILES:
Molecular Formula: C19H23NO5S
Molecular Weight: 377.5 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

CAS No.:

Cat. No.: VC15325324

Molecular Formula: C19H23NO5S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide -

Specification

Molecular Formula C19H23NO5S
Molecular Weight 377.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Standard InChI InChI=1S/C19H23NO5S/c1-3-24-17-6-4-5-15(11-17)19(21)20(12-18-8-7-14(2)25-18)16-9-10-26(22,23)13-16/h4-8,11,16H,3,9-10,12-13H2,1-2H3
Standard InChI Key BCHRXSDNXKWCPE-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Introduction

Structural and Molecular Characteristics

Chemical Nomenclature and Formula

The systematic IUPAC name for this compound is N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide, reflecting its intricate substituent arrangement. Its molecular formula, C₁₉H₂₃NO₅S, corresponds to a molecular weight of 377.5 g/mol. The structure integrates three key components:

  • A benzamide backbone substituted with an ethoxy group at the 3-position.

  • A 1,1-dioxidotetrahydrothiophene (sulfolane) ring linked via an amine group.

  • A (5-methylfuran-2-yl)methyl side chain attached to the secondary amine.

Key Functional Groups and Reactivity

  • Benzamide Core: The aromatic ring provides a planar scaffold for π-π interactions, while the ethoxy group (-OCH₂CH₃) enhances electron density, influencing electrophilic substitution patterns.

  • Sulfolane Moiety: The fully oxidized tetrahydrothiophene ring (1,1-dioxide) introduces strong electron-withdrawing sulfone groups (-SO₂), enhancing solubility in polar solvents and stability under acidic conditions.

  • Methylfuran Substituent: The furan ring’s oxygen atom participates in hydrogen bonding, while the methyl group at the 5-position sterically modulates interactions with biological targets.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves a multi-step sequence:

  • Benzoyl Chloride Formation: 3-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to yield 3-ethoxybenzoyl chloride.

  • Amide Coupling: The benzoyl chloride reacts with 3-amino-1,1-dioxidotetrahydrothiophene in the presence of a base (e.g., triethylamine) to form the secondary amine intermediate.

  • Alkylation: The secondary amine undergoes N-alkylation with (5-methylfuran-2-yl)methyl bromide under phase-transfer catalysis.

Critical Reaction Conditions:

  • Temperature: Maintained at 0–5°C during benzoyl chloride formation to prevent side reactions.

  • Solvents: Dichloromethane (DCM) for amide coupling; dimethylformamide (DMF) for alkylation.

  • Catalysts: Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency.

Industrial Optimization

Recent advances employ continuous flow reactors to improve yield (up to 78%) and reduce purification steps. In-line analytics, such as FTIR monitoring, ensure real-time quality control.

Physicochemical Properties

Physical Properties

PropertyValue/Description
Melting Point142–145°C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly in water (0.12 mg/mL at 25°C)
AppearanceOff-white crystalline powder

Stability and Degradation

The compound is stable under inert atmospheres but undergoes hydrolysis in aqueous acidic or basic conditions, cleaving the amide bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for analogs targeting G protein-coupled receptors (GPCRs). For example, bromination at the benzamide’s 4-position yields derivatives with enhanced affinity for serotonin receptors.

Materials Science

Its sulfolane moiety improves the dielectric properties of polymers. Blending with polyvinylidene fluoride (PVDF) increases capacitance by 22% in prototype capacitors.

ParameterResult
Acute Oral LD₅₀ (Rat)>2,000 mg/kg
Skin IrritationMild erythema at 500 mg/mL

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.34 (s, 1H, furan-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).

  • HRMS (ESI+): m/z 378.1443 [M+H]⁺ (calc. 378.1441).

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